1-(4-chlorophenyl)-N-(3,4,5-trimethoxyphenyl)cyclopentanecarboxamide

Lipophilicity Drug design Cyclopentanecarboxamide series

Researchers pursuing colchicine-site tubulin inhibitors often face 4-6 step syntheses to install the TMP pharmacophore and 4-chlorophenyl group. This cyclopentanecarboxamide delivers both motifs pre-installed in a single building block, reducing synthetic burden by 2-4 steps. • TMP anilide architecture: Direct anilide retains nanomolar tubulin engagement potential vs. benzylamide analogs. • ΔClogP +0.7 vs. des-Cl analog: Enables systematic SAR studies of lipophilicity on permeability & CYP stability. • Purity: Typically 95%. Ideal for hit-to-lead analog library generation via cyclopentane ring functionalization.

Molecular Formula C21H24ClNO4
Molecular Weight 389.9 g/mol
Cat. No. B15001372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-chlorophenyl)-N-(3,4,5-trimethoxyphenyl)cyclopentanecarboxamide
Molecular FormulaC21H24ClNO4
Molecular Weight389.9 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)NC(=O)C2(CCCC2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C21H24ClNO4/c1-25-17-12-16(13-18(26-2)19(17)27-3)23-20(24)21(10-4-5-11-21)14-6-8-15(22)9-7-14/h6-9,12-13H,4-5,10-11H2,1-3H3,(H,23,24)
InChIKeyYVFXMJXDKIXCHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Chlorophenyl)-N-(3,4,5-trimethoxyphenyl)cyclopentanecarboxamide Structural and Physicochemical Baseline


1-(4-Chlorophenyl)-N-(3,4,5-trimethoxyphenyl)cyclopentanecarboxamide (C₂₁H₂₄ClNO₄; MW 389.88 g·mol⁻¹) is a fully substituted cyclopentanecarboxamide bearing a 4-chlorophenyl group at the cyclopentane 1-position and a 3,4,5-trimethoxyphenyl group on the amide nitrogen. The 3,4,5-trimethoxyphenyl (TMP) motif is a privileged pharmacophore associated with tubulin polymerization inhibition and antiproliferative activity across multiple chemotypes [1]. The 4-chlorophenyl substituent contributes electron‑withdrawing character and increased lipophilicity relative to the des‑chloro phenyl analog (ΔClogP ≈ +0.7) . The compound is commercially available at typical purities of 95% and is primarily employed as a research tool and synthetic building block [2].

Why 1-(4-Chlorophenyl)-N-(3,4,5-trimethoxyphenyl)cyclopentanecarboxamide Cannot Be Replaced by Analogs


Cyclopentanecarboxamide derivatives with different aryl substitution patterns exhibit divergent target‑engagement profiles and antiproliferative potencies that preclude simple interchange. The 3,4,5‑trimethoxyphenyl group is a critical pharmacophore for colchicine‑site tubulin binding; its replacement by a 3,4,5‑trimethoxybenzyl group (insertion of a single methylene spacer) converts the amide from a direct anilide to a benzylamide, altering both conformational flexibility and hydrogen‑bonding geometry, which can ablate tubulin‑binding activity [1]. Similarly, removal of the 4‑chloro substituent from the phenyl ring (yielding the unsubstituted 1‑phenyl analog) reduces lipophilicity and electronic withdrawal, parameters that modulate membrane permeability and CYP450 metabolic stability in the cyclopentanecarboxamide series [2]. These structural variations are not conservative; they produce distinct chemical entities with independent purity, solubility, and biological profiles that must be evaluated individually.

1-(4-Chlorophenyl)-N-(3,4,5-trimethoxyphenyl)cyclopentanecarboxamide vs. Analogs: Quantitative Evidence


Lipophilicity: 4-Chlorophenyl vs. Phenyl

The 4‑chloro substituent increases calculated logP (ClogP) by approximately 0.7 log units relative to the des‑chloro 1‑phenyl analog. This difference affects membrane permeability predictions and is consistent with the Hansch π value for aromatic chlorine (+0.71) [1]. In the cyclopentanecarboxamide class, such lipophilicity increments correlate with enhanced passive membrane permeability but may also increase CYP450 liability [2].

Lipophilicity Drug design Cyclopentanecarboxamide series

Tubulin Binding: Anilide vs. Benzylamide

The 3,4,5‑trimethoxyphenyl (TMP) group is a well‑established pharmacophore for colchicine‑site tubulin ligands. In multiple chemotypes, direct N‑linked TMP anilides retain nanomolar tubulin polymerization inhibitory activity, whereas insertion of a methylene spacer (converting the anilide to a benzylamide) typically reduces potency by 10‑ to 100‑fold due to loss of optimal geometry at the colchicine binding site [1]. The target compound is a direct TMP anilide; its closest commercially listed analog, 1‑(4‑chlorophenyl)‑N‑(3,4,5‑trimethoxybenzyl)cyclopentanecarboxamide, bears the methylene spacer and is therefore predicted to have substantially weaker tubulin engagement.

Tubulin polymerization Colchicine site Structure–activity relationship

Molecular Complexity vs. Simpler Building Blocks

The target compound (MW 389.88; 27 heavy atoms) offers a higher degree of molecular complexity than simpler cyclopentanecarboxamide precursors. 1‑(4‑Chlorophenyl)cyclopentanecarboxamide (MW 223.70; 15 heavy atoms) and N‑(3,4,5‑trimethoxyphenyl)cyclopentanecarboxamide (MW 279.34; 20 heavy atoms) each lack one of the two aryl substituents present in the target compound [1]. The fully elaborated structure provides a more advanced intermediate for structure–activity relationship (SAR) studies, reducing the number of synthetic steps required to access tri‑substituted cyclopentane derivatives.

Molecular complexity Building block Fragment-based drug discovery

Hydrogen-Bond Profile: Anilide vs. Benzylamide

The target anilide possesses one hydrogen‑bond donor (amide N–H) and four hydrogen‑bond acceptors (amide carbonyl + three methoxy oxygens). The benzyl analog contains one additional rotatable bond due to the methylene spacer, increasing conformational entropy and potentially reducing binding affinity to rigid binding sites [1]. Topological polar surface area (tPSA) is predicted to be 57–60 Ų for both compounds, consistent with favorable oral bioavailability according to Veber’s rules [2].

Hydrogen bonding Drug-likeness Physicochemical profiling

Purity Specifications: Target Compound vs. Analogs

The target compound is consistently listed at 95% purity across multiple supplier certificates of analysis, providing a reproducible baseline for biological assay. The structurally related 1‑(4‑chlorophenyl)‑N‑(3,4,5‑trimethoxybenzyl)cyclopentanecarboxamide is available at comparable purity (95%) but represents a different chemical entity with distinct biological properties as discussed above . Purity specifications alone do not differentiate these compounds; the critical procurement distinction rests on the anilide vs. benzylamide pharmacophore integrity.

Purity specification Procurement standard Quality control

Application Scenarios for 1-(4-Chlorophenyl)-N-(3,4,5-trimethoxyphenyl)cyclopentanecarboxamide


Colchicine-Site Tubulin Inhibitor Screening

The 3,4,5‑trimethoxyphenyl anilide architecture places this compound directly within the colchicine‑site ligand chemical space. Compared to the benzylamide analog, the direct anilide is predicted to retain nanomolar tubulin engagement, making it suitable for primary screening in antiproliferative assays against solid tumor cell lines where tubulin is the target [1]. The 4‑chlorophenyl substituent provides additional lipophilic bulk that may enhance binding in the colchicine pocket relative to the des‑chloro phenyl analog.

Late-Stage Diversification Intermediate

With both the 4‑chlorophenyl and 3,4,5‑trimethoxyphenyl groups pre‑installed, this compound serves as an advanced intermediate requiring only functionalization at the cyclopentane ring (e.g., hydroxylation, amination) or amide N‑alkylation to generate diverse analog libraries. This reduces synthetic burden by 2–4 steps compared to starting from mono‑substituted cyclopentanecarboxamide precursors, directly accelerating hit‑to‑lead timelines [2].

Lipophilicity-Dependent Pharmacokinetic Profiling

The calculated ΔClogP of +0.7 relative to the 1‑phenyl analog makes this compound a useful probe for studying the impact of moderate lipophilicity increases on membrane permeability, plasma protein binding, and CYP450 metabolic stability within a congeneric cyclopentanecarboxamide series. Such head‑to‑head pharmacokinetic comparisons are essential for establishing SAR around the 4‑position of the phenyl ring [3].

Negative Control for Benzylamide Chemotypes

When a benzylamide analog is the primary hit in a tubulin or FASN inhibitor screen, the target anilide can serve as a critical negative control to confirm that biological activity depends on the methylene spacer. Loss or retention of activity upon switching from the anilide to the benzylamide validates the pharmacophore hypothesis and rules out assay interference artifacts [1].

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